
5-Hydroxy-4-methyl-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-hydroxy-2-methylbenzoic acid. The reaction involves the use of sulfuric acid and potassium nitrate as reagents. The mixture is typically cooled to 0°C before the addition of potassium nitrate, and the reaction is allowed to proceed at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-Hydroxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
5-Hydroxy-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 5-Hydroxy-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-nitrobenzoic acid
- 4-Nitro-o-toluic acid
- 3-Hydroxy-4-nitrobenzoic acid
Uniqueness
5-Hydroxy-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups on the benzene ring allows for diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
6632-24-2 |
|---|---|
分子式 |
C8H7NO5 |
分子量 |
197.14 g/mol |
IUPAC名 |
5-hydroxy-4-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChIキー |
VWKYIUHTPODUGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
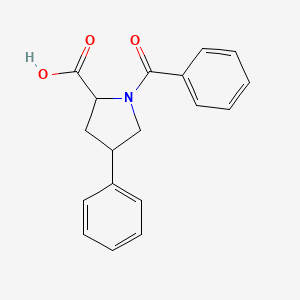



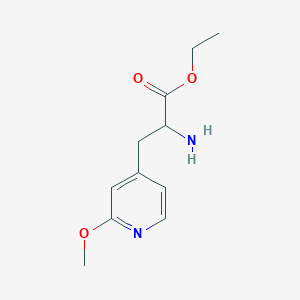
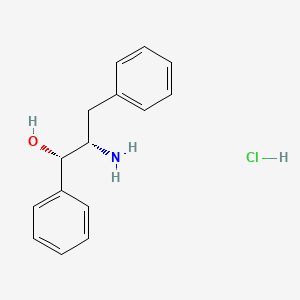
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
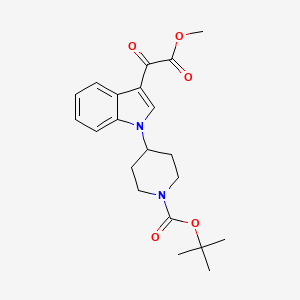
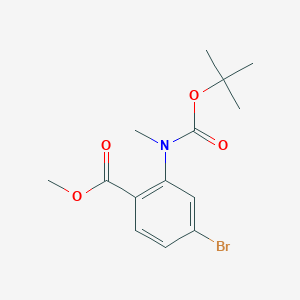

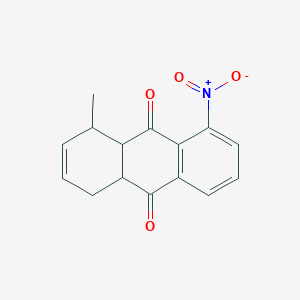

![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
